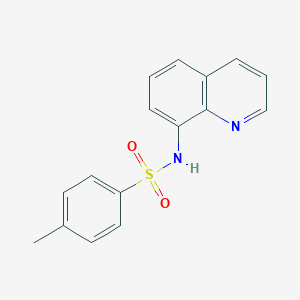

8-(Tosylamino)quinoline

Übersicht

Beschreibung

8-p-Tosylaminoquinoline, also known as 8-(p-Toluenesulfonylamino)quinoline, is a chemical compound with the molecular formula C16H14N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-p-Tosylaminoquinolin beinhaltet typischerweise die Reaktion von 8-Aminoquinolin mit p-Toluolsulfonylchlorid. Die Reaktion wird in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, die die Bildung der Sulfonamidbindung erleichtert. Die Reaktionsbedingungen beinhalten in der Regel das Rühren der Reaktanten bei Raumtemperatur oder leicht erhöhten Temperaturen, bis die Reaktion abgeschlossen ist .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für 8-p-Tosylaminoquinolin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen: 8-p-Tosylaminoquinolin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Tosylgruppe durch andere Nucleophile ersetzt werden kann.

Oxidations- und Reduktionsreaktionen: Der Chinolinring kann Oxidations- und Reduktionsreaktionen unterliegen, die zur Bildung verschiedener Derivate führen.

Kupplungsreaktionen: Die Verbindung kann in Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Kupplungsreaktionen: Palladiumkatalysatoren zusammen mit Basen wie Kaliumcarbonat werden typischerweise in Kupplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Chinolinderivate ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

8-p-Tosylaminoquinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 8-p-Tosylaminoquinolin und seinen Derivaten hängt von der jeweiligen Anwendung ab. In biologischen Systemen kann die Verbindung mit verschiedenen molekularen Zielen wie Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise kann die Verbindung bei antimalariellen Anwendungen die Stoffwechselwege des Parasiten stören und so zu seinem Tod führen .

Ähnliche Verbindungen:

8-Aminoquinolin: Ein Vorläufer von 8-p-Tosylaminoquinolin, bekannt für seine antimalariellen Eigenschaften.

8-Hydroxychinolin: Ein weiteres Derivat von Chinolin, das in verschiedenen Anwendungen eingesetzt wird, z. B. als Chelatbildner.

Primaquin und Tafenoquin: Antimalariamittel, die Derivate von 8-Aminoquinolin sind

Einzigartigkeit: 8-p-Tosylaminoquinolin ist aufgrund seiner Tosylgruppe einzigartig, die bestimmte chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem nützlichen Werkzeug in der wissenschaftlichen Forschung .

Zusammenfassend lässt sich sagen, dass 8-p-Tosylaminoquinolin eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der Wissenschaft ist. Seine einzigartigen chemischen Eigenschaften und Reaktivität machen es zu einem wichtigen Werkzeug für Forscher und Industrieexperten gleichermaßen.

Analyse Chemischer Reaktionen

Metal Chelation and Biological Interactions

8-TQ exhibits significant metal-binding properties, particularly with zinc (Zn²⁺) and calcium (Ca²⁺) , which underpin its biological effects:

Key Reaction Pathway:

Functional Group Reactivity

The tosylamide group (-NHTs) and quinoline ring govern its reactivity:

-

Sulfonamide Hydrolysis : Under strong acidic or basic conditions, the sulfonamide bond may cleave, though stability in physiological pH (6–8) is maintained .

-

Electrophilic Substitution : The quinoline’s C-5 and C-7 positions are susceptible to electrophilic attack (e.g., nitration, halogenation), but no direct studies on 8-TQ are reported.

Biological Degradation and Metabolites

While metabolic pathways remain understudied, in vivo experiments in mice suggest:

-

Oral Bioavailability : Effective dose range: 20–40 mg/kg for alleviating LPS-induced hepatitis .

-

Excretion : Likely renal clearance due to sulfonamide hydrophilicity, but specific metabolites are uncharacterized.

Comparative Reactivity of Structural Analogs

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound exhibits reactivity that can be exploited in various organic transformations, making it a valuable intermediate in chemical synthesis.

Biology

- Fluorescent Probes : 8-(Tosylamino)quinoline is utilized in developing fluorescent probes for imaging biological systems, aiding in cellular and molecular biology research.

- Biochemical Interactions : It interacts with various enzymes and proteins, influencing biochemical pathways critical for cellular functions .

Medicine

- Anticancer Activity : Research indicates that this compound demonstrates significant anticancer properties. It targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, inhibiting tumor cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : The compound has been shown to suppress macrophage-mediated inflammation by inhibiting the NF-κB signaling pathway, which is crucial in inflammatory responses .

- Therapeutic Potential : Its derivatives have been investigated for potential therapeutic applications against various cancers, including breast and lung cancer, showing promising results in preclinical studies .

Case Study 1: Anticancer Activity

A study examined the effects of this compound on several cancer cell lines, including C6 glioma, HeLa cervical cancer, and MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that it induced apoptosis and reduced invasive capabilities of cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 | 10 | Induction of apoptosis |

| HeLa | 20 | Inhibition of migration |

| MDA-MB-231 | 30 | Suppression of PI3K/Akt pathway |

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of this compound were assessed using RAW264.7 macrophage cells. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB activation .

| Cytokine | Control Level | Treatment Level | % Inhibition |

|---|---|---|---|

| TNF-α | High | Low | 70% |

| IL-6 | High | Low | 65% |

Wirkmechanismus

The mechanism of action of 8-p-Tosylaminoquinoline and its derivatives varies depending on the specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, in antimalarial applications, the compound may interfere with the parasite’s metabolic pathways, leading to its death .

Vergleich Mit ähnlichen Verbindungen

8-Aminoquinoline: A precursor to 8-p-Tosylaminoquinoline, known for its antimalarial properties.

8-Hydroxyquinoline: Another derivative of quinoline, used in various applications including as a chelating agent.

Primaquine and Tafenoquine: Antimalarial drugs that are derivatives of 8-aminoquinoline

Uniqueness: 8-p-Tosylaminoquinoline is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biologische Aktivität

8-(Tosylamino)quinoline (CAS Number: 10304-39-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a quinoline ring substituted with a tosylamino group. This structural feature enhances its solubility and biological activity. The compound has been explored for various applications, particularly in cancer therapy and inflammation modulation.

-

Anticancer Activity :

- This compound exhibits cytotoxic effects on several cancer cell lines, including C6 (glioma), A431 (epidermoid carcinoma), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The IC50 values range from 10 to 30 µM, indicating potent activity against these cells .

- The compound induces apoptosis, as evidenced by increased levels of active caspase-3 and morphological changes in treated cells. It also inhibits cell migration and invasion, particularly in MDA-MB-231 cells .

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit macrophage-mediated inflammatory responses by suppressing the NF-κB signaling pathway. This action reduces the expression of pro-inflammatory cytokines and adhesion molecules .

- In vivo studies have demonstrated that administration of this compound significantly reduces tumor volume in animal models by modulating inflammatory pathways .

-

Zinc Detection :

- The compound serves as a selective fluorescent probe for detecting zinc ions (Zn²⁺) in biological systems. This property is crucial for studying zinc's role in various cellular processes, including enzyme activity and gene expression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Anticancer | Induces apoptosis, inhibits migration/invasion | C6, A431, HeLa, MDA-MB-231 | 10-30 µM |

| Anti-inflammatory | Suppresses NF-κB signaling | Macrophages | Not specified |

| Zinc Detection | Fluorescent probe for Zn²⁺ detection | Pancreatic islet cells, hippocampus | Not applicable |

Case Studies

- In Vitro Studies :

- In Vivo Studies :

-

Zinc Ion Detection :

- The compound has been successfully employed to visualize zinc ion concentrations in pancreatic islet cells using fluorescence microscopy, highlighting its utility in studying cellular zinc dynamics.

Eigenschaften

IUPAC Name |

4-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMKPYXVUIWTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065031 | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10304-39-9 | |

| Record name | 8-(p-Toluenesulfonylamino)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Tolylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-p-Tosylaminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of 8-(Tosylamino)quinoline and how does this interaction affect cancer cells?

A1: Research suggests that this compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells []. This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. This compound inhibits the phosphorylation of key enzymes within this pathway, namely PI3K, PDK1, and Akt []. This inhibition leads to decreased downstream signaling and ultimately suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits processes like cell invasion and migration [].

Q2: How does the anti-cancer activity of this compound compare to other known inhibitors of the PI3K/Akt pathway?

A2: Studies have shown that this compound exhibits similar anti-cancer properties to other known PI3K/Akt pathway inhibitors, such as LY294002 []. When tested in various cancer cell lines, this compound demonstrated potent inhibition of cell proliferation, with IC50 values comparable to those of LY294002 []. This suggests that this compound may offer a valuable alternative or complementary therapeutic option for targeting this crucial pathway in cancer.

Q3: Beyond its in vitro activity, has this compound shown efficacy in preclinical models of cancer?

A3: Yes, in vivo studies using a mouse model demonstrated that intraperitoneal administration of this compound effectively suppressed tumor growth by up to 40% compared to untreated controls []. This finding further strengthens the potential of this compound as a viable anti-cancer therapeutic. Further investigations in different preclinical models are needed to validate these findings and optimize dosing strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.